molecular formula C15H18ClFN2O5S B6245165 2-acetyl-6-[(4-acetylpiperazin-1-yl)methyl]-4-chlorophenyl sulfurofluoridate CAS No. 2416236-87-6

2-acetyl-6-[(4-acetylpiperazin-1-yl)methyl]-4-chlorophenyl sulfurofluoridate

Cat. No.: B6245165
CAS No.: 2416236-87-6
M. Wt: 392.8
InChI Key:
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Description

2-acetyl-6-[(4-acetylpiperazin-1-yl)methyl]-4-chlorophenyl sulfurofluoridate is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a sulfurofluoridate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-6-[(4-acetylpiperazin-1-yl)methyl]-4-chlorophenyl sulfurofluoridate typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-6-[(4-acetylpiperazin-1-yl)methyl]-4-chlorophenyl sulfurofluoridate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-acetyl-6-[(4-acetylpiperazin-1-yl)methyl]-4-chlorophenyl sulfurofluoridate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-acetyl-6-[(4-acetylpiperazin-1-yl)methyl]-4-chlorophenyl sulfurofluoridate involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-acetyl-6-[(4-acetylpiperazin-1-yl)methyl]-4-chlorophenyl sulfurofluoridate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

2416236-87-6

Molecular Formula

C15H18ClFN2O5S

Molecular Weight

392.8

Purity

95

Origin of Product

United States

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